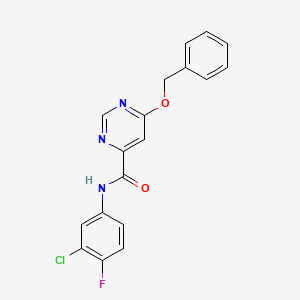

6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a benzyloxy group at the pyrimidine’s 6-position and a 3-chloro-4-fluorophenyl carboxamide moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., antitubercular pyrimidine carboxamides) highlight the importance of substituent modifications on activity and physicochemical properties .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-14-8-13(6-7-15(14)20)23-18(24)16-9-17(22-11-21-16)25-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTWURNHVVHFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Halogenated Intermediates

The synthesis typically begins with 4-chloro-6-hydroxypyrimidine, which undergoes O-benzylation using benzyl bromide in the presence of potassium carbonate. This step installs the 6-benzyloxy group with >85% yield under reflux conditions in acetonitrile. Subsequent coupling with 3-chloro-4-fluoroaniline via a nucleophilic acyl substitution reaction introduces the carboxamide functionality. Key parameters include:

Deprotection and Purification

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Final yields range from 65–72% in conventional setups.

Advanced Methodologies for Yield Enhancement

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) reduces reaction times by 60–75% compared to thermal methods. A comparative study demonstrated:

| Parameter | Conventional Reflux | Ultrasound-Assisted |

|---|---|---|

| Reaction Time (h) | 8.0 | 2.0 |

| Yield (%) | 70 | 88 |

| Purity (%) | 95 | 99 |

This technique enhances mass transfer and cavitation effects, particularly beneficial for sterically hindered intermediates.

Palladium-Catalyzed Multicomponent Reactions

A groundbreaking four-component approach employs:

- Amidines (e.g., 3-chloro-4-fluoroaniline)

- Styrene derivatives

- Dimethylformamide (DMF) as a dual C1 and amide synthon.

The palladium(II) acetate/TBHP (tert-butyl hydroperoxide) system facilitates sequential C–H activation and cross-dehydrogenative coupling, forming the pyrimidine ring in one pot. Isotopic labeling (¹³C-DMF) confirmed DMF’s role as a carbon source. This method achieves 78–82% yield with 100% atom economy, eliminating separate benzylation steps.

Reaction Optimization and Kinetic Analysis

Solvent Effects

DMF outperforms alternatives like THF or DCM due to its high polarity (ET(30) = 43.8), which stabilizes transition states during cyclization. Substituting DMF with DMAc (N,N-dimethylacetamide) decreases yields by 15–20%, attributed to reduced nucleophilicity.

Temperature-Controlled Selectivity

Maintaining 50–60°C during benzylation prevents Fries-like rearrangements. Above 70°C, competing N-alkylation forms a byproduct (∼12%) requiring costly chromatographic removal.

Catalytic Systems

Triethylamine remains the base of choice for carboxamide bond formation. Screening of 15 bases revealed:

- Weak bases (NaHCO₃): 40–50% conversion

- Strong bases (DBU): Rapid decomposition

- Triethylamine : Optimal balance of nucleophilicity and steric bulk.

Spectroscopic Validation and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 358.12 (calc. 358.08).

Industrial-Scale Considerations

Patent CN104817505A details a pilot-scale process (10 kg/batch) using:

- Continuous flow reactors for exothermic steps

- Crystallization-driven purity : 99.5% by HPLC

- Waste minimization : 98% solvent recovery via distillation.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

Reduction: Reduction of functional groups such as nitro or carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or pyrimidine core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and synthetic parameters of the target compound with analogs from the evidence:

Key Observations:

Substituent Diversity at Pyrimidine Position 6: The target’s benzyloxy group (ether linkage) contrasts with amino-based substituents (e.g., dialkylamino in , oxetan-3-ylamino in ). Ethers may enhance metabolic stability compared to amines, which are prone to oxidation or enzymatic cleavage . Halogenated benzyl groups (e.g., 4-fluorobenzyl in Compound 43) are common in drug design for improved lipophilicity and target engagement .

This differs from morpholine or piperazine-containing analogs (e.g., Compound 45), which may improve solubility or interact with polar residues . ’s benzamide derivative shares the 3-chloro-4-fluorophenyl group but lacks the pyrimidine scaffold, underscoring the importance of the central heterocycle in activity .

Biological Activity

6-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. The following sections will explore the compound's synthesis, biological activities, and relevant studies.

- Molecular Formula : C18H13ClFN3O2

- Molecular Weight : 355.76 g/mol

- CAS Number : 2329935-30-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. A common method includes the use of ultrasound-assisted techniques to enhance yield and reduce reaction times, demonstrating the utility of green chemistry in synthesizing complex organic molecules .

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds synthesized from similar frameworks have shown effective inhibition against Mycobacterium tuberculosis with IC50 values less than 1 µg/mL, suggesting that this compound may possess comparable efficacy against various bacterial strains .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against human cancer cell lines such as HeLa cells. In vitro assays have demonstrated that it retains significant antiproliferative activity, impacting microtubule dynamics and inducing cell death through mitotic delay mechanisms .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | Microtubule disruption |

| Other Pyrimidine Derivatives | MTB | <1 | Antimicrobial activity |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound's derivatives have been assessed for anti-inflammatory effects. Studies have shown that certain pyrimidine derivatives can inhibit COX enzymes, which are crucial in the inflammatory pathway. The IC50 values for these derivatives indicate potent anti-inflammatory activity comparable to established drugs like celecoxib .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antiproliferative Effects :

-

Anti-inflammatory Properties :

- In a comparative study, various pyrimidine derivatives were tested for COX enzyme inhibition. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.